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Compound of Interest

6-Chloro-4-hydroxyquinoline-3-
Compound Name:

carboxylic acid
CAS No.: 35973-14-9

Cat. No.: B1361642

Get Quote

Executive Summary & Structural Dynamics

Compound: 6-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS: 35973-14-9 Molecular
Formula: C

H
CINO
Molecular Weight: 223.61 g/mol

This molecule is a critical scaffold in the synthesis of fluoroquinolone antibiotics and
antimalarial agents. Researchers must recognize that while the nomenclature suggests a
"hydroxy" species, the compound exists predominantly as the 4-oxo-1,4-dihydroquinoline
tautomer in the solid state and in polar solvents (like DMSO). Failure to account for this
tautomerism leads to misinterpretation of Carbonyl (
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) signals in IR and NMR datasets.

Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the enol (hydroxy) and keto (oxo)
forms. In polar media, the equilibrium shifts strongly to the right (Form B).
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Figure 1: Tautomeric shift favoring the 4-oxo species, essential for spectral assignment.

Sample Origin & Synthesis Context

To ensure spectral fidelity, the sample origin must be verified. The standard synthesis route is
the Gould-Jacobs reaction. Impurities from this pathway often appear in spectra and must be
distinguished from the target analyte.

Precursors: 4-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME).

Key Intermediate: Diethyl N-(4-chlorophenyl)aminomethylenemalonate.

Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A).

Common Impurities: Uncyclized intermediates, decarboxylated byproducts (6-chloro-4-
quinolinone), or residual high-boiling solvents (diphenyl ether).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

Is the mandatory solvent. The compound is insoluble in CDCI
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and non-polar solvents due to strong intermolecular hydrogen bonding and high lattice energy.

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a highly deshielded singlet at position 2 and a distinct
splitting pattern for the 6-chloro substituted benzene ring.[1]

Shift (
Position Multiplicity
ppm)

Assignment
Coupling (Hz) | ogic

Carboxylic acid

proton. Often
COOH 14.50 - 15.00 Broad Singlet - very broad or

invisible if trace

water is present.

N-H proton of the
NH 13.00 - 13.50 Broad Singlet - quinolone ring
(Form B).

Characteristic
quinolone signal.

H-2 8.80 - 9.00 Singlet - Deshielded by
adjacent N and
C=0.

Meta-coupling to
H-7. Most
deshielded

H-5 8.10-8.20 Doublet (d) _
aromatic proton
due to proximity

to C-4 Carbonyl.

Ortho-coupling to

H-8 7.70-7.80 Doublet (d)
H-7.

Doublet of Ortho to H-8,
Doublets (dd) Meta to H-5.

H-7 7.50 - 7.60
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C NMR Data (100 MHz, DMSO- )

Note the presence of two distinct carbonyl signals.

Shift (
Carbon Type Assignment
ppm)
C-4 position. Downfield due to
C=0 (Ketone) 175.0-177.0 ) )
resonance with Nitrogen.
) Carboxylic acid carbonyl at C-
C=0 (Acid) 165.0 - 167.0 3
C-H (Imine-like) 148.0 - 150.0 C-2 position.
Bridgehead carbons / C-ClI
C-Quaternary 138.0 - 140.0 )
ipso carbon.
_ Remaining aromatic carbons
C-Aromatic 118.0 - 130.0

(C-5, C-6, C-7, C-8).

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the
presence of the carboxylic acid and the quinolone core. The "Fingerprint" region will show C-CI
stretching.
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Frequency (cm

Vibration Mode

Diagnostic Note

)

Very broad "hump"
3200 - 2500 O-H Stretch (Acid) characteristic of carboxylic acid

dimers.

Often overlapped by the OH
3100 - 3000 N-H Stretch stretch; indicates the lactam

(oxo) form.

) Sharp, distinct from the ketone

1710- 1730 C=0 Stretch (Acid)

carbonyl.

Lower frequency than typical
1610 - 1640 C=0 Stretch (Quinolone) ketones due to conjugation

with the aromatic ring and NH.
1550 - 1600 C=C/ C=N Stretches Aromatic skeletal vibrations.

Characteristic halo-aromatic
~750 - 800 C-ClI Stretch

band.

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) is preferred (Negative or Positive mode).

Molecular lon: [M+H]

= 224.61 (Positive Mode).

Isotope Pattern Analysis

Chlorine possesses two stable isotopes:

Cl (75.77%) and

Cl (24.23%).

e M Peak (224): 100% Relative Intensity.

 M+2 Peak (226): ~33% Relative Intensity.
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» Validation: A 3:1 ratio between the M and M+2 peaks confirms the presence of a single
chlorine atom.

Fragmentation Pathway (ESI-MS/MS)

Fragmentation typically involves the loss of the carboxylic acid group.

Parent lon [M+H]+
m/z 224

Decarboxylation Dehydration
[M+H - CO2]+ [M+H - H20]+

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in ESI-MS.

Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for
Solubility)

o Objective: Dissolve the highly crystalline solid without precipitation.
e Reagents: DMSO-

(99.9% D).
e Weigh 5-10 mg of the sample into a clean vial.

e Add 0.6 mL of DMSO-

e Sonicate for 5 minutes at 40°C. Note: Simple shaking is often insufficient due to strong lattice
energy.
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Transfer to the NMR tube immediately.

Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the acidic
proton if quantitative integration is required.

Protocol B: IR Sample Preparation (KBr Pellet)

Objective: Obtain a spectrum free from moisture interference.

Dry KBr powder at 110°C for 2 hours prior to use.

Mix 1 mg of sample with 100 mg of KBr (1% ratio).

Grind finely in an agate mortar (do not over-grind to avoid moisture absorption).

Press at 10 tons of pressure for 2 minutes to form a transparent disc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 6-
Chloro-4-hydroxyquinoline-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1361642/docs#technical-guide-spectroscopic-
characterization-of-6-chloro-4-hydroxyquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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